molecular formula C26H21NO5 B2728735 7-(4-methoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 902507-30-6

7-(4-methoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2728735
CAS No.: 902507-30-6
M. Wt: 427.456
InChI Key: FQWVIAKRDWNPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(4-methoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a quinoline derivative featuring a [1,3]dioxolo ring fused at the 4,5-g positions of the quinoline core. Key structural attributes include:

  • A 4-methoxybenzoyl group at position 5.
  • A 4-methylbenzyl (p-tolylmethyl) substituent at position 3.
  • A ketone moiety at position 6.

Synthetic routes for related compounds involve iodination of ethyl 8-(aryl)-[1,3]dioxolo[4,5-g]quinolone-7-carboxylate derivatives () or ultrasound-promoted, catalyst-free cyclization under solvent-free conditions ().

Properties

IUPAC Name

7-(4-methoxybenzoyl)-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO5/c1-16-3-5-17(6-4-16)13-27-14-21(25(28)18-7-9-19(30-2)10-8-18)26(29)20-11-23-24(12-22(20)27)32-15-31-23/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWVIAKRDWNPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including the compound . Research indicates that modifications in the chemical structure can enhance antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds similar to this quinoline derivative have shown significant efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups has been correlated with increased antibacterial potency .
  • Antifungal Activity : The compound's derivatives have also been evaluated for antifungal properties against strains like Candida albicans and Penicillium chrysogenum, demonstrating varying degrees of effectiveness .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. The compound's ability to inhibit cancer cell proliferation has been observed in several assays:

  • MCF-7 Cell Line Studies : Compounds structurally related to 7-(4-methoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one have shown promising results against breast cancer cell lines (MCF-7), with some derivatives exhibiting significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin .

Study 1: Antimicrobial Efficacy

A study focused on synthesizing and testing various quinoline derivatives found that compounds with similar structures exhibited substantial antimicrobial activity. The study utilized well-diffusion methods to assess the zone of inhibition against selected microorganisms, highlighting the potential for developing new antibiotics based on these scaffolds .

Study 2: Anticancer Screening

In another investigation involving MCF-7 cell lines, several derivatives were synthesized and screened for anticancer activity using MTT assays. Results indicated that some compounds showed enhanced cytotoxic effects compared to traditional chemotherapeutics, suggesting a potential pathway for developing new cancer therapies based on this quinoline framework .

Comparative Analysis of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityReference
Compound ASignificantModerate
Compound BModerateHigh
This compoundHighSignificant

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related derivatives:

Compound Name / ID Substituents (Positions) Molecular Formula Molecular Weight Key Findings
Target Compound 7-(4-MeO-benzoyl), 5-(4-Me-benzyl) C₂₆H₂₁NO₅* 427.45 Structural data inferred from analogs; substituents may enhance lipophilicity and binding affinity.
7-(4-Fluorobenzoyl)-5-[(3-methylphenyl)methyl]-… (BB72473) 7-(4-F-benzoyl), 5-(3-Me-benzyl) C₂₅H₁₈FNO₄ 415.41 Fluorine substitution may improve metabolic stability compared to methoxy groups.
7-(3,4-Dimethylbenzoyl)-5-[(3-Me-benzyl)-… (BB68133) 7-(3,4-diMe-benzoyl), 5-(3-Me-benzyl) C₂₇H₂₃NO₄ 425.48 Increased steric bulk may reduce solubility but enhance target selectivity.
7-(1H-Benzotriazol-1-ylcarbonyl)-5-ethyl-… 7-(benzotriazole-carbonyl), 5-ethyl C₁₉H₁₄N₄O₄ 362.34 Benzotriazole moiety introduces π-stacking potential; lower molecular weight suggests reduced bioavailability.
8-Aryl-7,8-dihydro-[1,3]dioxolo[4,5-g]quinolin-6(5H)-ones Variable aryl groups at position 8 C₁₈H₁₅NO₄ (e.g.) ~325–400 Ultrasound synthesis yields high efficiency (85–92%); substituents influence crystallinity and reactivity.

*Estimated based on analogs.

Key Comparative Insights:

Substituent Effects: Electron-Withdrawing Groups (e.g., F): BB72473 (4-fluorobenzoyl) may exhibit enhanced metabolic stability compared to the target compound’s methoxy group . Heterocyclic Moieties: The benzotriazole-carbonyl group in introduces hydrogen-bonding and π-stacking capabilities, which could enhance binding to aromatic residues in enzymes.

Biological Activity :

  • While cytotoxic data for the target compound is absent, related [1,3]dioxolo[4,5-g]chromen-8-one derivatives () show moderate activity against breast cancer cell lines (IC₅₀: 12–45 µM). The target’s methoxy and benzyl groups may modulate similar activity .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 7-(4-methoxybenzoyl)-5-[(4-methylphenyl)methyl]-[1,3]dioxoloquinolin-8-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound requires multi-step regioselective functionalization. A common approach involves Suzuki-Miyaura coupling for introducing the 4-methylbenzyl group, followed by benzoylation at the 7-position. Optimization of palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and base selection (e.g., sodium carbonate) is critical to minimize byproducts . Reaction monitoring via TLC or HPLC-MS ensures intermediate purity. Temperature control (e.g., 80°C under nitrogen) prevents decomposition of sensitive intermediates .

Q. How can researchers purify and characterize this compound to confirm structural integrity?

  • Methodological Answer : Purification typically employs column chromatography with gradients of ethyl acetate/hexane. Crystallization from methanol/dichloromethane mixtures enhances purity . Structural confirmation requires:

  • Single-crystal X-ray diffraction to resolve the fused dioxoloquinoline ring system and substituent orientations .
  • NMR analysis : 1^1H and 13^13C NMR should confirm methoxy (δ ~3.8 ppm), benzoyl carbonyl (δ ~190 ppm), and methylbenzyl protons (δ ~2.3 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 456.1684) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazards:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation from fine particulates .
  • Storage : Under nitrogen at -20°C to prevent oxidation of the methoxybenzoyl group .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as neurotransmitter receptors?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to GABAA_A or serotonin receptors, leveraging the compound’s benzodiazepine-like core .
  • QSAR studies : Correlate substituent electronic effects (e.g., methoxy group electron donation) with receptor affinity. Validate predictions via in vitro assays (e.g., radioligand binding) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability). Strategies include:

  • Orthogonal assays : Compare cytotoxicity (MTT assay) and receptor binding (SPR) across multiple models .
  • Metabolic stability testing : Use liver microsomes to assess if metabolite interference affects activity .
  • Dose-response profiling : Establish EC50_{50}/IC50_{50} curves under standardized conditions (pH 7.4, 37°C) .

Q. How can researchers elucidate the mechanism of [1,3]dioxolo ring formation during synthesis?

  • Methodological Answer :

  • Kinetic studies : Monitor ring closure via in situ IR spectroscopy to track carbonyl intermediates .
  • Isotopic labeling : Use 18^{18}O-labeled reagents to trace oxygen sources in the dioxolo ring .
  • DFT calculations : Model transition states to identify rate-limiting steps (e.g., nucleophilic attack on benzoyl carbon) .

Critical Analysis of Evidence

  • Synthesis & Crystallography : and highlight the role of X-ray crystallography in resolving complex heterocyclic systems, essential for confirming regiochemistry .
  • Biological Activity : and emphasize the need for standardized assays to mitigate variability in reported receptor affinities .
  • Safety : SDS from Ambeed ( ) and PubChem () provide complementary hazard data, though discrepancies in storage recommendations require validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.